2-methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine
Description
2-Methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine is a pyrimidine derivative characterized by a nitrogen-containing heterocyclic core. Its structure includes:
- A 2-methyl group at position 2 of the pyrimidine ring.
- A 4-phenylmethanesulfonylpiperazinyl moiety at position 4, introducing a sulfonamide-functionalized piperazine ring.
Pyrimidine derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity . The sulfonylpiperazine substituent, seen in similar compounds (e.g., thienopyrimidines and propanamides), enhances hydrogen bonding and target binding specificity .
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-propoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-13-26-19-14-18(20-16(2)21-19)22-9-11-23(12-10-22)27(24,25)15-17-7-5-4-6-8-17/h4-8,14H,3,9-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOODCGCVXYLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using propyl bromide or propyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, followed by cyclization.
Attachment of the Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group can be introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of alkylated or sulfonylated derivatives.
Scientific Research Applications
2-Methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key Comparisons:
Thienopyrimidine derivatives () exhibit enhanced electron density due to the fused thiophene ring, favoring π-π interactions in binding pockets .
The 6-propoxy group (target) increases lipophilicity compared to the 6-fluoro substituent in ’s quinoline derivative, which may enhance membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of a chloropyrimidine precursor with 4-phenylmethanesulfonylpiperazine, analogous to methods in . This contrasts with quinoline derivatives (), which require refluxing with diamines in acetic acid .
Biological Hypotheses :
- The sulfonylpiperazine moiety in the target compound and ’s propanamide may share similar binding modes in sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
- The pyrimidine core ’s rigidity (vs. propanamide’s flexibility in ) could limit conformational adaptability but improve metabolic stability .
Research Findings and Implications
- Structural Insights : Crystallographic data for pyrimidine derivatives (e.g., ) highlight the importance of hydrogen bonding networks involving the sulfonyl group and pyrimidine nitrogen atoms .
- Synthetic Challenges: The target compound’s synthesis may face yield limitations compared to ’s quinoline derivatives (85% yield), necessitating optimization of piperazine coupling conditions .
- Pharmacological Potential: The combination of sulfonylpiperazine and propoxy groups suggests balanced hydrophilicity and lipophilicity, a feature critical for blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity
2-Methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound is characterized by a unique structure that integrates a pyrimidine core with a piperazine moiety, which is often associated with various biological activities including anti-inflammatory and antitumor effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through modulation of specific molecular targets. Below are key findings from various studies:
Antitumor Activity
Several studies have reported the antitumor efficacy of this compound. It appears to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways.
Neuroprotective Properties
Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound was found to reduce oxidative stress and neuronal apoptosis in cell cultures exposed to neurotoxic agents.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study published in Cancer Research highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to control groups.
- Inflammation Model : In an experimental model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers, suggesting its utility in treating inflammatory conditions.
- Neuroprotection : A study published in Journal of Neurochemistry reported that treatment with this compound improved cognitive function in animal models of Alzheimer's disease, correlating with reduced amyloid-beta plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
